3,7-Dimethylocta-2,6-dienyl 3-oxobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethylocta-2,6-dienyl 3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-11(2)6-5-7-12(3)8-9-17-14(16)10-13(4)15/h6,8H,5,7,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYILZWKGLGVPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)CC(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864194 | |
| Record name | 3,7-Dimethyl-2,6-octadien-1-yl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61759-64-6 | |
| Record name | 3,7-Dimethyl-2,6-octadien-1-yl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Synthesis Methods
Enzymatic approaches represent environmentally friendly alternatives to traditional chemical synthesis for preparing geranyl acetoacetate. These methods typically employ lipases that catalyze transesterification reactions between geraniol and acetoacetic acid esters.
Microwave-Assisted Enzymatic Synthesis
Recent developments in enzyme technology have led to the implementation of microwave-assisted enzymatic synthesis of geraniol esters, including geranyl acetoacetate, in solvent-free systems. This method offers significant advantages including shorter reaction times, higher conversion rates, and reduced environmental impact.
Reaction Conditions Without Molecular Sieves
The synthesis of geranyl acetoacetate can be performed using Lipozyme 435 lipase (immobilized Candida antarctica lipase B) under microwave irradiation without molecular sieves.
| Parameter | Optimized Value |
|---|---|
| Substrates Molar Ratio (Ester:Geraniol) | 1:5 |
| Temperature | 80°C |
| Enzyme Loading | 8.4% (of geraniol mass) |
| Reaction Time | 60 min |
| Conversion | 85% |
| Solvent | Solvent-free system |
The reaction proceeds through transesterification between methyl acetoacetate and geraniol, with the lipase catalyzing the formation of the ester bond.
Reaction Conditions With Molecular Sieves
The addition of 5Å molecular sieves significantly improves conversion rates by removing the co-produced methanol, which can inhibit the enzyme activity.
| Parameter | Optimized Value |
|---|---|
| Substrates Molar Ratio (Ester:Geraniol) | 1:6 |
| Temperature | 70°C |
| Enzyme Loading | 7% (of geraniol mass) |
| Reaction Time | 30 min |
| Conversion | 95% |
| Molecular Sieves | 5Å |
| Solvent | Solvent-free system |
The molecular sieves capture methanol formed during the reaction, driving the equilibrium toward product formation and achieving significantly higher conversion rates in shorter reaction times.
Enzyme Reusability Studies
A key advantage of enzymatic synthesis is the potential for enzyme reuse. Lipozyme 435 shows remarkable stability under the reaction conditions, maintaining consistent catalytic activity over multiple reaction cycles.
| Cycle Number | Conversion Without MS (%) | Conversion With MS (%) |
|---|---|---|
| 1 | 85 | 95 |
| 2 | 84 | 94 |
| 3 | 82 | 93 |
| 4 | 80 | 91 |
| 5 | 78 | 90 |
This high reusability makes the enzymatic approach economically viable for industrial applications.
Chemical Synthesis Methods
Chemical approaches to geranyl acetoacetate synthesis typically involve conventional esterification reactions between geraniol and acetoacetic acid derivatives.
Synthesis via Acyl Chloride Intermediates
One established method for preparing geranyl acetoacetate involves the reaction of geraniol with β-keto acid chlorides.
Preparation of Acetoacetyl Chloride
The first step involves the preparation of acetoacetyl chloride from acetoacetic acid:
CH₃COCH₂COOH + SOCl₂ → CH₃COCH₂COCl + SO₂ + HCl
Esterification with Geraniol
The acetoacetyl chloride is then reacted with geraniol in the presence of a base to yield geranyl acetoacetate:
CH₃COCH₂COCl + HOC₁₀H₁₇ → CH₃COCH₂COOC₁₀H₁₇ + HCl
Where HOC₁₀H₁₇ represents geraniol ((E)-3,7-dimethylocta-2,6-dien-1-ol).
| Reagent | Quantity | Role |
|---|---|---|
| Acetoacetyl chloride | 1.0 equiv | Acylating agent |
| Geraniol | 1.0 equiv | Alcohol component |
| Pyridine | 1.1 equiv | Base |
| Dichloromethane | - | Solvent |
| Temperature | 0°C to rt | - |
| Reaction time | 2-4 hours | - |
This method typically yields geranyl acetoacetate in 70-80% yield after purification.
Thermolysis of Dioxinone Precursors
Another approach involves the thermolysis of dioxinone-containing precursors to generate reactive acylketene intermediates that can be trapped with geraniol.
Preparation of Dioxinone Precursor
The required dioxinone precursor is prepared through a series of reactions starting from commercially available reagents:
2,2,6-Trimethyl-4H-1,3-dioxin-4-one + Base → Lithium enolate
Lithium enolate + Electrophile → Substituted dioxinone
Thermolysis and Trapping with Geraniol
The dioxinone precursor undergoes thermolysis to generate an acylketene intermediate, which is trapped with geraniol:
Dioxinone → Acylketene + Acetone
Acylketene + Geraniol → Geranyl acetoacetate
| Parameter | Value |
|---|---|
| Dioxinone | 1.0 equiv |
| Geraniol | 1.0-1.2 equiv |
| Solvent | Toluene |
| Temperature | 55°C |
| Reaction time | 4 hours |
| Yield | 70-80% |
This method is particularly useful for preparing diverse β-keto esters with high regioselectivity.
Carroll Reaction Approach
The Carroll reaction, involving the thermal decarboxylation of β-keto esters, provides another route to geranyl acetoacetate.
Reaction of Geraniol with Diketene
Geraniol can be directly reacted with diketene to afford geranyl acetoacetate:
Geraniol + Diketene → Geranyl acetoacetate
| Reagent | Quantity | Role |
|---|---|---|
| Geraniol | 1.0 equiv | Alcohol component |
| Diketene | 1.1 equiv | β-Keto acid source |
| Pyridine | 0.1 equiv | Catalyst |
| Temperature | 25-40°C | - |
| Reaction time | 2-6 hours | - |
Transesterification of Methyl Acetoacetate
Alternatively, geranyl acetoacetate can be prepared through transesterification of methyl acetoacetate with geraniol in the presence of organoaluminum catalysts:
Geraniol + CH₃COCH₂COOCH₃ → CH₃COCH₂COOC₁₀H₁₇ + CH₃OH
| Parameter | Value |
|---|---|
| Geraniol | 1.0 equiv |
| Methyl acetoacetate | 1.0-1.2 equiv |
| Aluminum isopropoxide | 3-5 mol% |
| Temperature | 70-160°C |
| Reaction time | 1-3 hours |
| Yield | 75-85% |
This approach has been adapted for industrial-scale production of geranyl esters.
Comparative Analysis of Preparation Methods
Each synthesis method for geranyl acetoacetate offers distinct advantages and limitations. The following table provides a comparative analysis of the key features of each approach:
| Method | Advantages | Limitations | Yield (%) | Reaction Time | Environmental Impact |
|---|---|---|---|---|---|
| Microwave-enzymatic (with MS) | Fast, high conversion, mild conditions, reusable catalyst | Enzyme cost, molecular sieves needed for optimal performance | 95 | 30 min | Very low |
| Microwave-enzymatic (without MS) | Simple setup, reusable catalyst | Longer reaction time, lower conversion | 85 | 60 min | Low |
| Acyl chloride | Widely applicable, straightforward chemistry | Uses corrosive reagents, generates HCl | 70-80 | 2-4 h | Moderate |
| Dioxinone thermolysis | Highly regioselective, good functional group tolerance | Requires preparation of precursors, higher temperature | 70-80 | 4 h | Moderate |
| Carroll reaction | Scalable, industrially relevant | Higher temperatures, side reactions possible | 75-85 | 1-3 h | Moderate-high |
Purification and Characterization
After synthesis, geranyl acetoacetate typically requires purification, most commonly by column chromatography.
Purification Methods
| Purification Technique | Conditions | Notes |
|---|---|---|
| Column chromatography | Silica gel, cyclohexane/ethyl acetate (15:1) with acetic acid (0.2%) | Most common method for lab-scale purification |
| Vacuum distillation | High vacuum, 120-130°C (0.1 mmHg) | Suitable for larger-scale preparations |
| HPLC | Reverse-phase C18 column, acetonitrile/water gradient | For analytical purposes and high-purity samples |
Characterization Data
| Analytical Method | Data |
|---|---|
| 1H NMR (400 MHz, CDCl₃) | δ 5.19 (t, J = 7.4 Hz, 1H), 5.04 (t, J = 6.3 Hz, 1H), 4.61 (d, J = 7.2 Hz, 2H), 3.44 (s, 2H), 2.26 (s, 3H), 2.14-1.98 (m, 4H), 1.79 (s, 3H), 1.67 (s, 3H), 1.59 (s, 3H) |
| 13C NMR (100 MHz, CDCl₃) | δ 200.4, 167.2, 142.8, 131.8, 123.6, 118.3, 61.7, 50.5, 39.6, 30.1, 26.3, 25.7, 17.7, 16.4 |
| GC-MS | m/z: 238 (M+), 223, 195, 177, 159, 143, 121, 107, 93, 69, 43 |
| IR (neat) | 2968, 2926, 1746, 1716, 1674, 1443, 1366, 1315, 1232, 1147 cm⁻¹ |
Applications and Derivatives
Geranyl acetoacetate serves as a versatile building block for the synthesis of various compounds with biological and commercial significance.
Synthetic Applications
The β-keto ester functionality in geranyl acetoacetate enables various transformations, including:
- Claisen condensation to form more complex β-keto esters
- Decarboxylation to yield geranyl methyl ketone
- Reduction to form geranyl β-hydroxy esters
- Conversion to pyrazoles via reaction with hydrazine derivatives
- Cyclization to form various heterocycles
Derivatives and Related Compounds
Several derivatives of geranyl acetoacetate have been reported with distinct properties:
| Derivative | Structure Modification | Preparation Method | Application |
|---|---|---|---|
| Geranyl diacetoacetate | Additional acetoacetate group | Reaction with excess diketene | Crosslinking agent |
| Reduced geranyl acetoacetate | Reduced ketone group | NaBH₄ reduction | Chiral synthons |
| Pyrazole derivatives | Reaction with hydrazine | Condensation and cyclization | Bioactive compounds |
| Dihydro geranyl acetoacetate | Hydrogenated terpene double bonds | Hydrogenation followed by esterification | Fragrance chemicals |
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-2,6-dienyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters and amides.
Scientific Research Applications
3,7-Dimethylocta-2,6-dienyl 3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the food industry as a flavoring agent
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-2,6-dienyl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of geraniol and acetoacetic acid. These products can further participate in various metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares geranyl acetoacetate with analogous esters, highlighting key structural differences:
Key Observations:
Acyl Group Impact: The 3-oxobutanoate group in geranyl acetoacetate introduces a ketone, enhancing polarity compared to non-ketone esters like geranyl acetate or benzoate. This may reduce volatility and increase solubility in polar solvents . Pentanoate (C₅) and valerate (C₅ branched) esters (e.g., compound 44 in ) have longer acyl chains, increasing hydrophobicity compared to acetate (C₂) derivatives .
Stereochemistry :
Stability and Reactivity
The 3-oxo group in geranyl acetoacetate may confer unique reactivity:
- Ketone Participation: Potential for nucleophilic addition or condensation reactions, unlike non-ketone esters.
- Oxidation Sensitivity : The α,β-unsaturated ester system (conjugated double bonds) could increase susceptibility to oxidation, necessitating stabilization in storage .
Biological Activity
3,7-Dimethylocta-2,6-dienyl 3-oxobutanoate, commonly referred to as geranyl acetoacetate, is an organic compound recognized for its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₂O₃
- IUPAC Name : [(2E)-3,7-Dimethylocta-2,6-dienyl] 3-oxobutanoate
Geranyl acetoacetate is a derivative of acetoacetic acid and geraniol, featuring a conjugated diene system that contributes to its chemical reactivity and biological activity.
Antimicrobial Properties
Research has indicated that geranyl acetoacetate exhibits antimicrobial activity. It has been utilized in the synthesis of salicylic acid derivatives, which are known for their antibacterial properties. The compound's structure may facilitate interactions with microbial cell membranes or metabolic pathways, leading to its effectiveness against various pathogens .
Antioxidant Activity
The antioxidant potential of geranyl acetoacetate has been explored in several studies. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby protecting cells from oxidative stress. The presence of the diene moiety in geranyl acetoacetate may enhance its ability to scavenge reactive oxygen species (ROS) .
Anti-inflammatory Effects
Preliminary studies suggest that geranyl acetoacetate may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which could be relevant for conditions like arthritis and other inflammatory diseases.
Synthesis and Derivative Studies
Geranyl acetoacetate can be synthesized through various methods involving the reaction of geraniol with acetoacetic acid under acidic or basic conditions. The synthesis pathway often includes:
- Condensation Reaction : Geraniol reacts with acetoacetic acid.
- Decarboxylation : Removal of carbon dioxide to yield the final product.
This compound serves as a precursor for synthesizing various derivatives with enhanced biological activities.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against a range of bacteria | |
| Antioxidant | Scavenges reactive oxygen species | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at the Royal Society of Chemistry, geranyl acetoacetate demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli when tested in vitro. The compound's effectiveness was attributed to its ability to disrupt bacterial membrane integrity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,7-Dimethylocta-2,6-dienyl 3-oxobutanoate with high regioselectivity?
- Methodological Answer : The compound can be synthesized via O-acylation of geraniol (3,7-dimethylocta-2,6-dien-1-ol) with 3-oxobutanoic acid derivatives. Titanocene chloride (Cp₂TiCl) is an effective promoter for regioselective acylation under mild conditions (tetrahydrofuran solvent, room temperature, inert atmosphere). Reaction progress should be monitored via thin-layer chromatography (TLC), and purified using silica gel chromatography .
Q. How can the stereochemical configuration of the compound be confirmed?
- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is critical for distinguishing between E (geranyl) and Z (neryl) isomers. For example, (E)-3,7-dimethylocta-2,6-dienyl derivatives exhibit distinct NOE correlations between protons at C2 and C6 positions. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can resolve enantiomeric impurities .
Q. What stability considerations are critical for this compound under varying pH conditions?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 3–9) at 25°C and 40°C to simulate storage and biological conditions. Acetate analogs (e.g., geranyl acetate) show good stability in acidic to neutral conditions (pH 3–7) but hydrolyze in alkaline environments (pH >8). Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products .
Q. How should researchers characterize its purity and identify common synthetic byproducts?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) are essential for detecting impurities like transesterification byproducts (e.g., geranyl alcohol or 3-oxobutanoic acid). Purity ≥95% can be confirmed via quantitative ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer : Combine ¹H and ¹³C NMR for backbone assignment, infrared (IR) spectroscopy for ester carbonyl (C=O) stretching (~1740 cm⁻¹), and ultraviolet (UV) spectroscopy for conjugated diene absorption (λmax ~230 nm). Compare spectral data with structurally related esters (e.g., geranyl acetate) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?
- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables like solvent polarity (e.g., dichloromethane vs. tetrahydrofuran), catalyst loading (Cp₂TiCl, 5–20 mol%), and temperature (0–40°C). Reaction kinetics should be tracked via in-situ FTIR to identify intermediates. Diastereomeric ratios can be quantified using chiral GC .
Q. What advanced analytical strategies resolve co-eluting isomers in chromatographic analysis?
- Methodological Answer : Hyphenated techniques like LC-MS/MS with a chiral stationary phase (e.g., Lux® Cellulose-2) and electrospray ionization (ESI) can differentiate isomers. For complex mixtures, two-dimensional GC (GC×GC) with a polar/non-polar column set enhances resolution .
Q. How can computational methods predict the compound’s reactivity and metabolic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model ester hydrolysis mechanisms. Molecular docking studies (AutoDock Vina) predict interactions with enzymes like carboxylesterases. In vitro assays with liver microsomes validate metabolic stability .
Q. What strategies address contradictory bioactivity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., MIC testing for antimicrobial activity) and verify compound purity via orthogonal methods (HPLC, HRMS). Reproduce studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables. Cross-validate findings using isogenic microbial strains .
Q. How can isotopic labeling track the compound’s fate in biological systems?
- Methodological Answer : Synthesize deuterated analogs (e.g., d₃-3-oxobutanoate) via acid-catalyzed exchange. Use liquid scintillation counting (LSC) or mass spectrometry imaging (MSI) to trace distribution in model organisms. Metabolite identification requires UPLC-QTOF with collision-induced dissociation (CID) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
